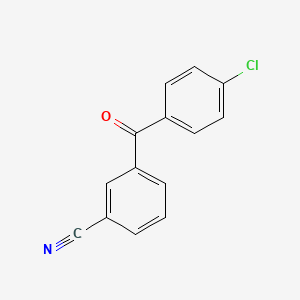

Benzonitrile, 3-(4-chlorobenzoyl)-

Description

Contextualization within the Field of Substituted Benzonitriles and Benzophenones

Substituted benzonitriles and benzophenones are two major classes of compounds with extensive applications in various domains of chemistry. Benzonitriles, characterized by a cyano (-C≡N) group attached to a benzene (B151609) ring, are important precursors for the synthesis of amines, amides, carboxylic acids, and various heterocyclic compounds. The nitrile group's strong electron-withdrawing nature also influences the reactivity of the aromatic ring, directing electrophilic substitution and participating in nucleophilic aromatic substitution reactions.

Benzophenones, which feature a carbonyl group connecting two phenyl rings, are widely recognized for their photochemical properties and are commonly used as photoinitiators in polymer chemistry. acs.org The benzophenone (B1666685) core is also a prevalent structural motif in many biologically active compounds and pharmaceutical drugs. The substitution pattern on the phenyl rings of both benzonitriles and benzophenones significantly modulates their physical, chemical, and biological properties.

Benzonitrile (B105546), 3-(4-chlorobenzoyl)- is a meta-substituted benzophenone derivative. The presence of the electron-withdrawing 4-chlorobenzoyl group at the meta position of the benzonitrile ring is expected to influence the electronic properties and reactivity of both aromatic rings and the nitrile functional group. nih.govnih.gov

Evolution of Research Trajectories for Aromatic Ketones and Nitriles

The study of aromatic ketones and nitriles has a rich history in organic chemistry, with research trajectories evolving from fundamental reactivity studies to the development of sophisticated synthetic methods and applications in materials science and medicinal chemistry.

Early research on benzophenones focused on their synthesis via Friedel-Crafts acylation and their characteristic photochemical reactions, such as photoreduction and the Paterno-Büchi reaction. Over time, the focus has shifted towards their application as versatile building blocks in organic synthesis, with an emphasis on the development of catalytic methods for their preparation and functionalization. Recent research has also explored the unique photochemical "meta effect" in substituted benzophenones, where electronic communication between the 1,3-positions of the benzene ring can lead to novel intramolecular redox processes. nih.gov

Similarly, the chemistry of benzonitriles has progressed from classical synthetic methods, such as the Sandmeyer and Rosenmund-von Braun reactions, to modern catalytic approaches for their synthesis. google.comyoutube.com The versatility of the nitrile group as a synthetic handle has been extensively exploited in the construction of complex natural products and pharmaceuticals. Contemporary research often focuses on the development of novel transition-metal-catalyzed methods for the synthesis and transformation of benzonitriles.

The convergence of these two research fields in molecules like Benzonitrile, 3-(4-chlorobenzoyl)- represents a modern approach to molecular design, where multiple functional groups are strategically incorporated to create scaffolds with diverse synthetic potential.

Strategic Importance of the 3-(4-chlorobenzoyl)benzonitrile Framework in Synthetic Methodologies

The 3-(4-chlorobenzoyl)benzonitrile framework is of strategic importance in synthetic methodologies due to the orthogonal reactivity of its two primary functional groups. The benzophenone moiety can serve as a handle for further functionalization through reactions targeting the carbonyl group, such as reductions, Grignard additions, and Wittig reactions. The presence of the chlorine atom on one of the phenyl rings provides a site for cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, allowing for the introduction of a wide range of substituents.

The nitrile group, on the other hand, can be transformed into various other functional groups. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted into a tetrazole ring, which is a common bioisostere for a carboxylic acid in medicinal chemistry. The meta-substitution pattern of the benzoyl group relative to the nitrile group on the central benzene ring also has significant implications for the regioselectivity of further aromatic substitutions.

This multifunctional scaffold can thus serve as a versatile starting material for the synthesis of a diverse library of compounds with potential applications in drug discovery, agrochemicals, and materials science. The ability to selectively manipulate each functional group allows for a modular approach to the synthesis of complex target molecules.

Data Tables

Table 1: General Properties of Substituted Benzonitriles

| Property | Description |

| General Formula | R-C₆H₄-CN |

| Key Functional Group | Nitrile (-C≡N) |

| Reactivity | The nitrile group is a strong electron-withdrawing group, deactivating the aromatic ring towards electrophilic substitution and activating it for nucleophilic aromatic substitution. |

| Synthetic Transformations | Can be hydrolyzed to carboxylic acids, reduced to primary amines, converted to amides, or used in the synthesis of heterocycles. |

| Applications | Intermediates in the synthesis of pharmaceuticals, agrochemicals, dyes, and pigments. |

Table 2: General Properties of Substituted Benzophenones

| Property | Description |

| General Formula | (R₁-C₆H₄)(R₂-C₆H₄)C=O |

| Key Functional Group | Carbonyl (C=O) |

| Reactivity | The carbonyl group can undergo nucleophilic addition, reduction, and photochemical reactions. The aromatic rings can undergo electrophilic substitution. |

| Synthetic Transformations | Reduction to diphenylmethanols, Grignard reactions, Wittig olefination, and various cross-coupling reactions on substituted rings. |

| Applications | Photoinitiators, fragrance ingredients, and scaffolds in medicinal chemistry. |

Structure

2D Structure

Properties

CAS No. |

35256-77-0 |

|---|---|

Molecular Formula |

C14H8ClNO |

Molecular Weight |

241.67 g/mol |

IUPAC Name |

3-(4-chlorobenzoyl)benzonitrile |

InChI |

InChI=1S/C14H8ClNO/c15-13-6-4-11(5-7-13)14(17)12-3-1-2-10(8-12)9-16/h1-8H |

InChI Key |

IFSAYMSDTKCGKT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)C2=CC=C(C=C2)Cl)C#N |

Origin of Product |

United States |

Strategic Synthesis Methodologies for Benzonitrile, 3 4 Chlorobenzoyl

Friedel-Crafts Acylation Approaches to the Benzoyl Moiety

The Friedel-Crafts acylation is a cornerstone of organic synthesis for forming aryl ketones. This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring, in this case, benzonitrile (B105546), with an acylating agent, such as 4-chlorobenzoyl chloride, in the presence of a Lewis acid catalyst. masterorganicchemistry.comlibretexts.org

Catalyst Systems for Regioselective Meta-Acylation of Benzonitrile

The regiochemical outcome of the Friedel-Crafts acylation is governed by the electronic properties of the substituents on the aromatic ring. The cyano (-CN) group in benzonitrile is a powerful electron-withdrawing group, which deactivates the benzene (B151609) ring towards electrophilic attack. This deactivation is most pronounced at the ortho and para positions, thereby directing incoming electrophiles, such as the acylium ion, to the meta position. youtube.com Consequently, the direct Friedel-Crafts acylation of benzonitrile with 4-chlorobenzoyl chloride inherently favors the formation of the desired 3-substituted product, Benzonitrile, 3-(4-chlorobenzoyl)-.

Common Lewis acid catalysts employed for this transformation include:

Aluminum chloride (AlCl₃): The most traditional and potent catalyst for Friedel-Crafts reactions. google.comlibretexts.org It is highly effective but requires stoichiometric amounts due to its complexation with the product ketone. libretexts.org

Ferric chloride (FeCl₃): A milder and often more environmentally benign alternative to AlCl₃. beilstein-journals.org

Other Lewis Acids: Antimony pentahalides (e.g., SbCl₅) and other metal halides can also be utilized, sometimes offering different reactivity and selectivity profiles. google.com

While the inherent electronic nature of benzonitrile directs acylation to the meta position, achieving high regioselectivity and avoiding side products remains a key objective. The choice of catalyst and reaction conditions is crucial to minimize the formation of other isomers, although they are typically formed in very minor quantities in this specific reaction.

Mechanistic Investigations of Friedel-Crafts Reaction Pathways

The mechanism of the Friedel-Crafts acylation of benzonitrile proceeds through several well-established steps:

Formation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) reacts with the acylating agent, 4-chlorobenzoyl chloride, to form a highly electrophilic acylium ion. This ion is stabilized by resonance, which prevents the carbocation rearrangements that can plague Friedel-Crafts alkylations. libretexts.orgyoutube.com

Electrophilic Attack: The π-electrons of the deactivated benzonitrile ring act as a nucleophile, attacking the acylium ion. The attack occurs predominantly at the meta position due to the directing effect of the cyano group. This step forms a resonance-stabilized cationic intermediate known as the Wheland intermediate or sigma complex. libretexts.org

Deprotonation and Aromatization: A weak base, typically the [AlCl₄]⁻ complex, removes a proton from the carbon atom bearing the new acyl group. This restores the aromaticity of the ring, yielding the ketone product, 3-(4-chlorobenzoyl)benzonitrile. youtube.com

Product-Catalyst Complexation: The carbonyl oxygen of the product ketone is a Lewis base and forms a stable complex with the strong Lewis acid catalyst (AlCl₃). This complexation deactivates the product, preventing further acylation reactions. libretexts.org An aqueous workup step is required to hydrolyze this complex and liberate the final ketone product. libretexts.org

Optimization of Reaction Conditions for Yield and Purity

The yield and purity of 3-(4-chlorobenzoyl)benzonitrile are highly dependent on the optimization of several reaction parameters. Key variables include the choice of catalyst, solvent, reaction temperature, and duration. The following table illustrates how these conditions can be varied to maximize the desired outcome, based on analogous benzoylation reactions. scribd.com

| Reactant Ratio | Stoichiometric vs. Catalytic AlCl₃ | Stoichiometric AlCl₃ is often required to drive the reaction to completion due to product complexation. Using less can result in incomplete conversion. | The catalyst is consumed by complexing with the product ketone, so a 1:1 molar ratio is often necessary. libretexts.org |

This table is illustrative and based on general principles of Friedel-Crafts reactions.

Cross-Coupling Strategies for Construction of the Carbonyl Linkage

Modern synthetic chemistry offers powerful alternatives to classical methods. Palladium-catalyzed cross-coupling reactions provide a versatile and highly selective means to construct the diaryl ketone structure of Benzonitrile, 3-(4-chlorobenzoyl)-.

Palladium-Catalyzed Carbonylative Coupling Reactions

Palladium-catalyzed carbonylative coupling reactions, particularly the carbonylative Suzuki-Miyaura coupling, are highly effective for synthesizing unsymmetrical diaryl ketones. magtech.com.cnbohrium.com This methodology involves a three-component reaction between an aryl halide (or triflate), an organoboron reagent, and a source of carbon monoxide (CO). nih.govacs.org

To synthesize 3-(4-chlorobenzoyl)benzonitrile, the reaction could couple 3-cyanophenylboronic acid with 1-chloro-4-iodobenzene (B104392) (or a related aryl halide) in the presence of a palladium catalyst and CO. The CO gas is inserted between the two aryl groups to form the ketone linkage. bohrium.com

The general catalytic cycle involves:

Oxidative Addition: The Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X).

CO Insertion: Carbon monoxide inserts into the Ar-Pd-X bond to form an acyl-palladium complex.

Transmetalation: The organoboron reagent (Ar'-B(OR)₂) transfers its aryl group to the palladium center.

Reductive Elimination: The two aryl groups reductively eliminate from the palladium center, forming the diaryl ketone (Ar-CO-Ar') and regenerating the Pd(0) catalyst. magtech.com.cn

Various sources of carbon monoxide can be used, from high-pressure CO gas to CO-releasing molecules (CORMs) like Fe(CO)₅ or ex-situ generation systems, which offer safety and handling advantages. magtech.com.cnnih.govwhiterose.ac.uk

The efficiency, selectivity, and substrate scope of palladium-catalyzed carbonylative couplings are profoundly influenced by the choice of ligand coordinated to the palladium center. rsc.orgacs.org Ligands stabilize the palladium catalyst and modulate its electronic and steric properties, which in turn affect each step of the catalytic cycle.

Key classes of ligands include:

Phosphines: Both monodentate and bidentate phosphine (B1218219) ligands are widely used. Ligands with large bite angles, such as Xantphos, can be particularly effective in promoting the desired carbonylative coupling over competing non-carbonylative pathways. researchgate.net Electron-rich and sterically bulky phosphines often enhance the rates of oxidative addition and reductive elimination.

N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donating ligands that form robust complexes with palladium, often leading to highly active and stable catalysts. magtech.com.cn

The following table summarizes the effect of different ligand systems on the outcome of a representative carbonylative coupling reaction.

Table 2: Effect of Ligand on Palladium-Catalyzed Carbonylative Coupling

| Ligand | Catalyst Precursor | Yield (%) | Selectivity (Carbonylative vs. Direct Coupling) |

|---|---|---|---|

| PPh₃ (Triphenylphosphine) | Pd(OAc)₂ | Moderate | Good |

| dppf (1,1'-Bis(diphenylphosphino)ferrocene) | PdCl₂(dppf) | High | Excellent |

| Xantphos | [Pd(allyl)Cl]₂ | High | Excellent |

| cataCXium A (Di(1-adamantyl)-n-butylphosphine) | Pd(OAc)₂ | Very High | Excellent |

| None | Pd(OAc)₂ | Low | Poor |

This table is a representative example illustrating general trends in ligand effects as documented in the literature. acs.orgresearchgate.net

The rational design and screening of ligands are crucial for developing robust and efficient catalytic systems for the synthesis of complex molecules like Benzonitrile, 3-(4-chlorobenzoyl)-.

In Situ Carbon Monoxide Generation for Sustainable Synthesis

The use of carbon monoxide (CO) gas in synthesis presents significant handling and safety challenges due to its toxicity and flammability. To address these issues, methods for the in situ generation of CO from stable precursors have been developed, offering a more sustainable and laboratory-friendly approach to carbonylative cross-coupling reactions. One prominent precursor for the carbonylative Suzuki-Miyaura coupling is benzene-1,3,5-triyl triformate, which can decompose to release CO under the reaction conditions. researchgate.net

A plausible sustainable synthesis of Benzonitrile, 3-(4-chlorobenzoyl)- could involve the palladium-catalyzed carbonylative Suzuki-Miyaura coupling of 3-bromo- (B131339) or 3-iodobenzonitrile (B1295488) with (4-chlorophenyl)boronic acid, utilizing an in situ source of carbon monoxide. The general reaction scheme is depicted below:

Conceptual representation of the carbonylative Suzuki-Miyaura coupling for the synthesis of Benzonitrile, 3-(4-chlorobenzoyl)-.

Conceptual representation of the carbonylative Suzuki-Miyaura coupling for the synthesis of Benzonitrile, 3-(4-chlorobenzoyl)-.The choice of palladium catalyst and ligands is crucial for achieving high yields and selectivity. Palladium(II) complexes with imidazole (B134444) ligands have been shown to be effective catalysts for carbonylative Suzuki couplings in aqueous media under mild conditions (80 °C and 1 atm of CO), which could be adapted for in situ CO generation methods. researchgate.net

Table 1: Potential Reaction Parameters for In Situ Carbon Monoxide Generation

| Parameter | Condition | Rationale |

| Aryl Halide | 3-Iodobenzonitrile | Higher reactivity compared to 3-bromobenzonitrile. |

| Boronic Acid | (4-Chlorophenyl)boronic acid | Commercially available coupling partner. |

| CO Source | Benzene-1,3,5-triyl triformate | Stable solid precursor for in situ CO generation. researchgate.net |

| Catalyst | Pd(OAc)₂ or Pd(PPh₃)₄ | Commonly used and effective palladium catalysts. |

| Ligand | Triphenylphosphine (PPh₃) | Often used to stabilize the palladium catalyst. |

| Base | K₂CO₃ or Cs₂CO₃ | Essential for the transmetalation step. |

| Solvent | Dioxane or Toluene | Common solvents for Suzuki-Miyaura couplings. |

| Temperature | 80-120 °C | Typical temperature range for these reactions. |

Copper-Mediated Ketone Synthesis Pathways

Copper-catalyzed reactions provide an alternative to palladium-based methods for the synthesis of diaryl ketones. These methods can be advantageous due to the lower cost and toxicity of copper catalysts.

Stoichiometric and Catalytic Copper Approaches

Historically, the Ullmann condensation, which often requires stoichiometric amounts of copper, has been used for the formation of carbon-heteroatom and carbon-carbon bonds. More contemporary methods focus on the development of catalytic copper systems. For ketone synthesis, a copper-catalyzed coupling of an aroyl chloride with an organometallic reagent or an aryl halide with a carbonyl source can be envisioned.

Exploration of Alternative Copper Sources

A potential copper-mediated route to Benzonitrile, 3-(4-chlorobenzoyl)- could involve the coupling of 3-cyanobenzoyl chloride with a 4-chlorophenyl organometallic reagent, such as one derived from 4-chlorobromobenzene or 4-chloroiodobenzene. The use of copper(I) iodide (CuI) as a catalyst is common in such cross-coupling reactions.

Multi-Step Organic Synthesis Routes Involving Functional Group Interconversions

Multi-step synthesis provides a flexible approach to complex molecules by building the carbon skeleton and then modifying functional groups to arrive at the final target. This strategy is particularly useful when direct coupling methods are challenging due to incompatible functional groups.

Directed Functionalization of Precursors to the Benzoyl-Substituted Benzonitrile

One of the most direct and classical methods for the synthesis of diaryl ketones is the Friedel-Crafts acylation. libretexts.orglibretexts.org This reaction involves the electrophilic substitution of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). libretexts.org

For the synthesis of Benzonitrile, 3-(4-chlorobenzoyl)-, a Friedel-Crafts acylation of chlorobenzene (B131634) with 3-cyanobenzoyl chloride would be a primary consideration. The cyano group is a deactivating group, which can make the acylation of the benzoyl chloride challenging, but the reaction is mechanistically sound.

Conceptual representation of the Friedel-Crafts acylation for the synthesis of Benzonitrile, 3-(4-chlorobenzoyl)-.

Conceptual representation of the Friedel-Crafts acylation for the synthesis of Benzonitrile, 3-(4-chlorobenzoyl)-.The regioselectivity of the acylation on chlorobenzene is directed by the chloro group, which is an ortho-, para-director. Due to steric hindrance, the major product is expected to be the para-substituted isomer, which is the desired product.

Table 2: Potential Catalysts and Conditions for Friedel-Crafts Acylation

| Catalyst | Solvent | Temperature | Key Features |

| AlCl₃ | Dichloromethane or Carbon Disulfide | 0 °C to reflux | Traditional and highly reactive Lewis acid. libretexts.org |

| FeCl₃ | Dichloromethane | Room temperature to reflux | Milder and less moisture-sensitive than AlCl₃. |

| Zeolites | Solvent-free or high-boiling solvent | High temperatures | Heterogeneous catalyst, allowing for easier work-up. |

| Bismuth(III) triflate | Acetonitrile | Room temperature to reflux | Water-tolerant and reusable catalyst. chemistryjournals.net |

Sequential Reaction Sequences for Targeted Synthesis

A sequential approach could start from a more readily available precursor, such as 3-bromobenzonitrile. nih.gov This precursor can undergo a series of reactions to introduce the 4-chlorobenzoyl group. One such sequence could involve a Grignard reaction followed by oxidation.

Formation of a Grignard Reagent: 3-Bromobenzonitrile can be converted to the corresponding Grignard reagent, 3-cyanophenylmagnesium bromide, by reaction with magnesium metal. The nitrile group is generally compatible with Grignard reagent formation, although careful control of reaction conditions is necessary to avoid side reactions.

Reaction with an Aldehyde: The Grignard reagent can then be reacted with 4-chlorobenzaldehyde (B46862) to form a secondary alcohol, (3-cyanophenyl)(4-chlorophenyl)methanol.

Oxidation: The final step would be the oxidation of the secondary alcohol to the desired ketone, Benzonitrile, 3-(4-chlorobenzoyl)-. A variety of oxidizing agents can be used for this transformation, such as pyridinium (B92312) chlorochromate (PCC), Jones reagent (CrO₃/H₂SO₄), or a Swern oxidation.

This multi-step approach offers flexibility and relies on well-established and reliable chemical transformations. ic.ac.uk

Green Chemistry Principles in Synthesis Optimization for Benzonitrile, 3-(4-chlorobenzoyl)-

The optimization of synthetic routes for Benzonitrile, 3-(4-chlorobenzoyl)- through the lens of green chemistry focuses on improving the environmental footprint of the manufacturing process. Key areas of improvement for the standard Friedel-Crafts acylation include the use of alternative reaction media and the enhancement of reaction efficiency and atom economy. acs.orgacs.org

Traditional Friedel-Crafts acylations often utilize halogenated organic solvents, which pose significant environmental and health risks. jmchemsci.com Modern green chemistry seeks to replace these with more benign alternatives or to eliminate the need for a solvent altogether.

Solvent-Free Reactions: Solvent-free, or solid-phase, reactions represent a significant advancement in green synthesis. jmchemsci.com For Friedel-Crafts acylation, this can be achieved by grinding the reactants (the aromatic substrate and the acylating agent) with a solid catalyst in a mortar and pestle. tandfonline.comtandfonline.com This technique has been shown to be effective for the acylation of various aromatic compounds, offering benefits such as reduced waste, simpler workup procedures, and often milder reaction conditions. For instance, the acylation of aromatic compounds has been successfully performed using zinc oxide (ZnO) or AlCl₃ under solvent-free conditions, sometimes aided by microwave irradiation to shorten reaction times. organic-chemistry.org

Aqueous Medium Approaches: While the Friedel-Crafts reaction is classically considered incompatible with water due to the rapid hydrolysis of the Lewis acid catalyst, recent innovations have enabled acylations in aqueous media. One strategy involves the use of water-stable Lewis acids, such as lanthanide triflates [Ln(OTf)₃], which can catalyze the reaction without significant decomposition. tandfonline.com Another groundbreaking approach is the use of enzymes. A bacterial acyltransferase from Pseudomonas protegens has been shown to catalyze Friedel-Crafts C-acylation of phenolic substrates in aqueous solution with high conversion rates, completely avoiding the need for traditional catalysts and organic solvents. nih.gov While not yet demonstrated for Benzonitrile, 3-(4-chlorobenzoyl)-, these enzymatic methods represent a promising frontier for green synthesis.

The following table summarizes various greener solvent approaches for Friedel-Crafts acylation reactions on different substrates, illustrating the potential for application in the synthesis of Benzonitrile, 3-(4-chlorobenzoyl)-.

| Aromatic Substrate | Acylating Agent | Catalyst / Medium | Conditions | Yield (%) | Reference |

| Anisole | Benzoic Anhydride | Metal Triflates in Deep Eutectic Solvent | 100°C, Microwave | ~95% | acs.org |

| Various Arenes | Carboxylic Acids | Methanesulfonic Anhydride | - | Good | acs.org |

| Reserpine | Various Acyl Chlorides / Anhydrides | AlCl₃ / Solvent-Free | Room Temp, 45 min | High | tandfonline.com |

| N-Acetyltetrahydroharmine | Acyl Halide | AlCl₃ / Solvent-Free | Room Temp, 45 min | 35-52% | tandfonline.com |

| Phenolic Substrates | Isopropenyl Acetate | Bacterial Acyltransferase / Aqueous | - | >99% | nih.gov |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Atom Economy: Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. savemyexams.com The classical Friedel-Crafts acylation exhibits notoriously poor atom economy. youtube.com This is primarily because it requires a stoichiometric amount (or even an excess) of the Lewis acid catalyst, like AlCl₃. The catalyst forms a complex with the product ketone, and is consumed during the aqueous workup, generating significant amounts of aluminum hydroxide (B78521) waste. sigmaaldrich.comyoutube.com

To improve the atom economy for the synthesis of Benzonitrile, 3-(4-chlorobenzoyl)-, the focus shifts to using catalytic rather than stoichiometric amounts of promoters. This can be achieved through several strategies:

Use of True Catalysts: Employing highly active catalysts that are not consumed allows for their use in small quantities. Examples include various metal triflates, zeolites, and solid acid catalysts like aluminum dodecatungstophosphate (AlPW₁₂O₄₀), which can be recovered and reused. organic-chemistry.orgacs.org

Alternative Activating Agents: Replacing acyl chlorides/anhydrides and Lewis acids with different reagent systems can circumvent the waste generation issue. A metal- and halogen-free methodology using methanesulfonic anhydride as a promoter for the acylation with carboxylic acids provides aryl ketones with minimal waste. acs.org

Reaction Efficiency: Maximizing reaction efficiency involves optimizing conditions to achieve high yields and selectivity in shorter reaction times. For the Friedel-Crafts synthesis of Benzonitrile, 3-(4-chlorobenzoyl)-, several factors can be tuned:

Catalyst Selection: The choice of catalyst is paramount. While AlCl₃ is traditional, other Lewis acids or solid acids can offer higher activity and selectivity, reducing reaction times and side product formation. organic-chemistry.org

Energy Input: Microwave irradiation has been effectively used in conjunction with solvent-free or deep eutectic solvent systems to accelerate Friedel-Crafts reactions, often leading to higher yields in minutes rather than hours. organic-chemistry.orgacs.org

The following table compares traditional stoichiometric approaches with modern catalytic methods for Friedel-Crafts acylation, demonstrating the improvements in reaction efficiency and greenness.

| Method Type | Catalyst | Catalyst Loading | Solvent | Conditions | Yield (%) | Key Advantage | Reference |

| Traditional | AlCl₃ | Stoichiometric | Nitrobenzene | 25°C, 8 days | ~84-97% | - | scribd.com |

| Greener Catalytic | Zinc Oxide (ZnO) | Catalytic | Solvent-Free | - | High | No solvent, reusable catalyst | organic-chemistry.org |

| Greener Catalytic | AlPW₁₂O₄₀ | Catalytic | Solvent-Free | 90°C, 0.5-5 h | 85-98% | No solvent, reusable catalyst | organic-chemistry.org |

| Greener Catalytic | Metal Triflates | Catalytic | Deep Eutectic Solvent | 100°C, 10 min | High | Recyclable solvent/catalyst system | acs.org |

| Greener Alternative | Methanesulfonic Anhydride | Promoter | None | - | Good | Metal- and halogen-free waste | acs.org |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Reactivity and Mechanistic Investigations of Benzonitrile, 3 4 Chlorobenzoyl

Reactivity of the Nitrile Functionality

The nitrile group is a versatile functional group characterized by a carbon-nitrogen triple bond. This bond is highly polarized, with the carbon atom being electrophilic and the nitrogen atom being weakly basic and nucleophilic. This electronic arrangement allows for a variety of reactions, including nucleophilic additions, reductions, and cycloadditions.

Nucleophilic Additions to the Cyano Group

The electrophilic carbon atom of the nitrile group is susceptible to attack by nucleophiles. These addition reactions are fundamental to the conversion of nitriles into other important functional groups.

One of the classic reactions of nitriles is their conversion to amidines. This is often achieved through the Pinner reaction, which involves the acid-catalyzed addition of an alcohol to the nitrile. wikipedia.orgorganic-chemistry.org

| Step | Description | Intermediate |

| 1 | Protonation of the nitrile with anhydrous acid (e.g., HCl). | Nitrilium ion |

| 2 | Nucleophilic attack by an alcohol (e.g., ethanol). | Alkoxyiminium ion |

| 3 | Formation of the imino ester hydrochloride (Pinner salt). | Pinner Salt |

| 4 | Reaction with an amine (e.g., NH₃). | Tetrahedral intermediate |

| 5 | Elimination of alcohol. | Amidinium salt |

| 6 | Deprotonation. | Amidine |

Another important class of heterocycles formed from nitriles are tetrazoles. These five-membered rings are considered bioisosteres of carboxylic acids and are prevalent in medicinal chemistry. beilstein-journals.orgchalcogen.ro The synthesis of 5-substituted-1H-tetrazoles from nitriles is typically achieved via a [3+2] cycloaddition reaction with an azide (B81097) source, most commonly sodium azide (NaN₃). chalcogen.ronih.govacs.org The reaction is often catalyzed by a Lewis acid or a transition metal complex, which coordinates to the nitrile and facilitates the cycloaddition with the azide anion. nih.govacs.org For Benzonitrile (B105546), 3-(4-chlorobenzoyl)-, this reaction would yield the corresponding 5-substituted tetrazole, a valuable scaffold for further synthetic elaboration. beilstein-journals.org

The nitrile group can be hydrolyzed to either an amide or a carboxylic acid under aqueous conditions, with the reaction typically requiring catalysis by either acid or base. lumenlearning.comlibretexts.org

Acid-Catalyzed Hydrolysis: Under acidic conditions, the nitrile nitrogen is first protonated, activating the carbon atom for nucleophilic attack by water. lumenlearning.commasterorganicchemistry.com A series of proton transfers results in the formation of an amide as an intermediate. masterorganicchemistry.com With continued heating in the presence of acid, the amide is further hydrolyzed to the corresponding carboxylic acid and an ammonium (B1175870) salt. libretexts.orgmasterorganicchemistry.com In the case of Benzonitrile, 3-(4-chlorobenzoyl)-, this would yield 3-(4-chlorobenzoyl)benzoic acid.

Base-Catalyzed Hydrolysis: In the presence of a strong base like sodium hydroxide (B78521), the hydroxide ion directly attacks the electrophilic nitrile carbon. weebly.com Protonation of the resulting intermediate by water yields an imidic acid, which tautomerizes to an amide. weebly.com This amide can then undergo further base-promoted hydrolysis to form the carboxylate salt and ammonia (B1221849) gas. libretexts.org Acidification of the reaction mixture in a subsequent workup step would then produce the final carboxylic acid product.

Reduction Pathways of the Nitrile Group to Amines and Aldehydes

The nitrile group can be reduced to either a primary amine or an aldehyde, depending on the reducing agent and reaction conditions.

Reduction to Primary Amines: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), are capable of completely reducing the nitrile group to a primary amine. youtube.comchemistrysteps.comlibretexts.org The mechanism involves the sequential addition of two hydride ions (H⁻) from LiAlH₄ to the nitrile carbon. chemistrysteps.com An initial hydride attack forms an imine-metal complex, which is then attacked by a second hydride to form a di-anionic intermediate. chemistrysteps.com This intermediate is then protonated during aqueous workup to yield the primary amine. chemistrysteps.comlibretexts.org For Benzonitrile, 3-(4-chlorobenzoyl)-, this reaction would likely reduce both the nitrile and the ketone, yielding 3-(aminomethyl)phenylmethanol.

Reduction to Aldehydes: The reduction can be stopped at the aldehyde stage by using a milder, sterically hindered reducing agent like diisobutylaluminum hydride (DIBAL-H). youtube.comchemistrysteps.com DIBAL-H adds one equivalent of hydride to the nitrile, forming a stable aluminum-imine intermediate. chemistrysteps.com This intermediate does not react further with DIBAL-H at low temperatures. Subsequent hydrolysis of this intermediate during workup cleaves the C=N bond and liberates the aldehyde. chemistrysteps.com This method provides a valuable route to synthesizing 3-(4-chlorobenzoyl)benzaldehyde from the corresponding nitrile.

| Reagent | Product from Nitrile | Notes |

| LiAlH₄ | Primary Amine | Strong reducing agent; will also reduce the ketone. libretexts.org |

| DIBAL-H | Aldehyde | Milder reducing agent; allows for partial reduction. chemistrysteps.com |

| SnCl₂/HCl (Stephen Reduction) | Aldehyde | Forms an aldimine hydrochloride intermediate, which is then hydrolyzed. youtube.com |

[2+3] Cycloaddition Reactions Involving the Benzonitrile Moiety

The benzonitrile moiety can act as a component in [2+3] cycloaddition reactions, also known as 1,3-dipolar cycloadditions. These reactions are powerful methods for constructing five-membered heterocyclic rings. uchicago.eduresearchgate.net To participate, the nitrile must typically be converted into a 1,3-dipole, such as a nitrile oxide.

Nitrile oxides can be generated in situ from aldoximes via oxidation, or from hydroximoyl chlorides by dehydrochlorination with a base. uchicago.edutandfonline.com Once formed, the nitrile oxide can react with a dipolarophile, such as an alkene or alkyne, to form an isoxazoline (B3343090) or isoxazole, respectively. nih.govyoutube.com The reaction of the nitrile oxide derived from Benzonitrile, 3-(4-chlorobenzoyl)- with an alkene would proceed via a concerted mechanism where the terminal oxygen of the nitrile oxide and the carbon of the nitrile oxide bond with the two carbons of the alkene double bond. nih.gov

Reactivity of the Ketone Moiety

The ketone group in Benzonitrile, 3-(4-chlorobenzoyl)- is a diaryl ketone, where the carbonyl carbon is bonded to two aromatic rings. This carbonyl group is polar, with an electrophilic carbon and a nucleophilic oxygen, making it a site for various chemical transformations.

The primary reactions of the ketone moiety are nucleophilic addition to the carbonyl carbon and reduction to a secondary alcohol. The presence of two aryl groups allows for significant delocalization of charge in intermediates and transition states.

Nucleophilic Addition: The electrophilic carbonyl carbon is susceptible to attack by strong nucleophiles like Grignard reagents (R-MgBr) or organolithium compounds (R-Li). youtube.com This addition leads to the formation of a tetrahedral alkoxide intermediate. Subsequent protonation of the alkoxide during an aqueous workup step yields a tertiary alcohol. youtube.comyoutube.com

Reduction to Secondary Alcohols: The ketone can be readily reduced to a secondary alcohol. libretexts.org This is commonly achieved using hydride-based reducing agents.

Sodium borohydride (B1222165) (NaBH₄) is a relatively mild reducing agent that is highly effective for reducing aldehydes and ketones. libretexts.orgrsc.org It is generally chemoselective for carbonyls and would likely reduce the ketone in Benzonitrile, 3-(4-chlorobenzoyl)- to the corresponding secondary alcohol, [3-(4-chlorobenzoyl)phenyl]methanol, without affecting the nitrile group.

Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent. libretexts.orgchemguide.co.uk While it will effectively reduce the ketone, it will also simultaneously reduce the nitrile group to a primary amine, as mentioned previously. libretexts.org

The choice of reducing agent is therefore critical for achieving selective transformation of either the ketone or both functional groups.

| Reagent | Product from Ketone | Selectivity Notes |

| NaBH₄ | Secondary Alcohol | Mild; generally does not reduce nitriles. libretexts.org |

| LiAlH₄ | Secondary Alcohol | Strong; will also reduce the nitrile to an amine. libretexts.org |

| H₂/Catalyst (e.g., Pd, Pt, Ni) | Secondary Alcohol | Catalytic hydrogenation can also reduce the ketone. Depending on conditions, may also affect the nitrile or the chloro-substituent. |

Carbonyl Reactivity and Derivative Formation

The ketone functional group in Benzonitrile, 3-(4-chlorobenzoyl)- is a primary site for nucleophilic attack, enabling the formation of a variety of derivatives through reactions such as ketalization, acetalization, and condensation with nucleophiles.

Ketalization and Acetalization Reactions

The carbonyl carbon of the diaryl ketone is susceptible to attack by alcohols and diols under acidic conditions to form ketals and acetals, respectively. These reactions are typically reversible and are driven to completion by removing water from the reaction mixture. While specific studies on Benzonitrile, 3-(4-chlorobenzoyl)- are not prevalent in the literature, the general mechanism for ketal and acetal (B89532) formation from ketones is well-established. For instance, the reaction with a diol such as ethylene (B1197577) glycol in the presence of an acid catalyst like p-toluenesulfonic acid would yield a cyclic ketal. This reaction effectively protects the ketone functionality, allowing for selective reactions at other sites of the molecule. The formation of acetals from ketones is also a known transformation, often utilized in synthetic strategies to mask the reactivity of the carbonyl group.

| Reactant | Reagent | Product Type | General Conditions |

| Diaryl Ketone | Ethylene Glycol | Cyclic Ketal | Acid catalyst (e.g., p-TsOH), azeotropic removal of water |

| Diaryl Ketone | Methanol (B129727) | Acetal | Acid catalyst, excess alcohol |

Condensation Reactions with Nitrogen and Oxygen Nucleophiles

The carbonyl group readily undergoes condensation reactions with a range of nitrogen and oxygen-based nucleophiles to form imine and oxime derivatives, respectively. Primary amines react with the ketone to form Schiff bases (imines), a process that typically involves the formation of a hemiaminal intermediate followed by dehydration. mdpi.com The reaction is often catalyzed by acid and driven to completion by the removal of water.

Similarly, condensation with hydroxylamine (B1172632) leads to the formation of an oxime. These reactions are crucial for creating new carbon-nitrogen bonds and are widely used in the synthesis of more complex molecules. The reactivity in these condensation reactions is influenced by the electronic nature of the substituents on the aromatic rings. The electron-withdrawing nature of the cyano and chloro groups can enhance the electrophilicity of the carbonyl carbon, potentially increasing the rate of nucleophilic attack.

| Nucleophile | Product | Reaction Type |

| Primary Amine (R-NH₂) | Imine (Schiff Base) | Condensation |

| Hydroxylamine (NH₂OH) | Oxime | Condensation |

Reduction and Oxidation Pathways of the Benzoyl Group

The benzoyl group in Benzonitrile, 3-(4-chlorobenzoyl)- can undergo both reduction to the corresponding alcohol or alkane and oxidative cleavage under specific conditions.

Selective Reduction to Secondary Alcohols and Alkanes

The ketone can be selectively reduced to a secondary alcohol using various reducing agents. Sodium borohydride (NaBH₄) is a mild reducing agent that is effective for the reduction of ketones to secondary alcohols. masterorganicchemistry.comchemguide.co.uk The reaction is typically carried out in a protic solvent like methanol or ethanol (B145695). chemguide.co.uk For a more complete reduction to the alkane (methylene group), stronger reducing conditions are necessary. A combination of sodium borohydride and a Lewis acid, such as aluminum chloride (AlCl₃), has been shown to effectively hydrogenate diaryl ketones to the corresponding hydrocarbons. tandfonline.com This method provides a convenient alternative to other classical reduction methods like the Clemmensen or Wolff-Kishner reductions. tandfonline.com Catalytic hydrogenation over a metal catalyst, such as palladium or nickel, can also be employed, although this may also lead to the reduction of the nitrile group depending on the reaction conditions. researchgate.netgoogle.com

| Reducing Agent/System | Product | Notes |

| Sodium Borohydride (NaBH₄) | Secondary Alcohol | Mild and selective for the carbonyl group. masterorganicchemistry.comchemguide.co.uk |

| Sodium Borohydride / Aluminum Chloride (NaBH₄/AlCl₃) | Alkane (Methylene) | More powerful, reduces ketone to the hydrocarbon. tandfonline.com |

| Catalytic Hydrogenation (e.g., H₂/Pd) | Secondary Alcohol or Alkane | Potential for reduction of the nitrile group as well. researchgate.netgoogle.com |

Oxidative Cleavage Reactions

The carbon-carbon bond of the diaryl ketone can be cleaved under strong oxidizing conditions. While direct oxidative cleavage of a simple diaryl ketone is not a common transformation, related processes have been described. For instance, methods for the oxidative cleavage of C–C double bonds to form diaryl ketones have been developed. acs.orgacs.orgnih.gov The reverse reaction, the cleavage of the ketone, would require harsh conditions and is generally not a synthetically useful transformation for simple diaryl ketones. However, in more complex systems or under specific enzymatic or electrochemical conditions, such cleavage can occur. d-nb.info

Electrophilic Aromatic Substitution on the Benzene (B151609) Rings

The two benzene rings in Benzonitrile, 3-(4-chlorobenzoyl)- exhibit different reactivities towards electrophilic aromatic substitution due to the distinct electronic effects of their substituents.

The benzonitrile ring contains a meta-directing, deactivating cyano group (-CN). The benzoyl group attached to this ring is also a meta-directing, deactivating group. Therefore, electrophilic attack on this ring will be significantly disfavored and, if it occurs, will be directed to the positions meta to both the cyano and the benzoyl groups.

| Aromatic Ring | Substituents and their Effects | Predicted Position of Electrophilic Attack |

| Benzonitrile Ring | -CN (meta-directing, deactivating), -CO-Ar (meta-directing, deactivating) | Highly deactivated; if reaction occurs, meta to both groups. |

| 4-Chlorobenzoyl Ring | -Cl (ortho, para-directing, deactivating), -CO-Ar (meta-directing, deactivating) | Deactivated; ortho to the chlorine atom. |

Regioselectivity and Electronic Effects of the Nitrile and Ketone Substituents

The regioselectivity of electrophilic aromatic substitution on Benzonitrile, 3-(4-chlorobenzoyl)- is governed by the electronic properties of the nitrile (-CN) and ketone (-CO-) groups. Both are strong electron-withdrawing groups, deactivating the benzene rings to which they are attached, making electrophilic attack less favorable than on unsubstituted benzene.

On the benzonitrile ring, both the nitrile group and the 4-chlorobenzoyl group are meta-directing. The nitrile group at position 1 and the benzoyl group at position 3 deactivate the ring and direct incoming electrophiles to the positions meta to themselves. The positions ortho and para to these deactivating groups are significantly more deactivated due to resonance effects. Therefore, electrophilic substitution on this ring would be expected to occur at the positions meta to both substituents, primarily at position 5.

Table 1: Electronic Properties of Substituents

| Substituent | Effect on Aromatic Ring | Directing Influence |

|---|---|---|

| Nitrile (-CN) | Strongly deactivating | Meta |

| Ketone (-CO-Ar) | Strongly deactivating | Meta |

Halogenation and Nitration Studies

Direct halogenation and nitration of Benzonitrile, 3-(4-chlorobenzoyl)- are expected to be difficult due to the presence of multiple deactivating groups on both aromatic rings. Electrophilic aromatic substitution reactions, such as halogenation and nitration, generally require forcing conditions when performed on highly deactivated substrates. google.comsavemyexams.com

For instance, the nitration of benzonitrile itself requires treatment with a mixture of concentrated nitric acid and sulfuric acid. savemyexams.com The presence of an additional deactivating benzoyl group in Benzonitrile, 3-(4-chlorobenzoyl)- would further hinder this reaction. If nitration were to occur on the benzonitrile ring, the nitro group would be directed to the 5-position, which is meta to both the nitrile and the benzoyl groups. On the 4-chlorobenzoyl ring, nitration would likely occur at the positions ortho to the chlorine and meta to the carbonyl group, if at all.

Similarly, the halogenation of benzonitrile, such as chlorination, can be achieved at high temperatures in the vapor phase. google.com A patent describes the chlorination of o-chlorobenzonitrile in a tubular reactor at high temperatures to produce dichlorobenzonitriles. google.com Given the highly deactivated nature of Benzonitrile, 3-(4-chlorobenzoyl)-, it is anticipated that any halogenation would necessitate harsh reaction conditions.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Reagents | Predicted Major Product on Benzonitrile Ring | Predicted Major Product on 4-Chlorobenzoyl Ring |

|---|---|---|---|

| Nitration | Conc. HNO₃, Conc. H₂SO₄ | 3-(4-chlorobenzoyl)-5-nitrobenzonitrile | 3-(2-nitro-4-chlorobenzoyl)benzonitrile |

Radical Reactions Involving Benzonitrile, 3-(4-chlorobenzoyl)-

The benzophenone (B1666685) moiety in Benzonitrile, 3-(4-chlorobenzoyl)- is the primary site for radical reactions, particularly through photochemical activation and single electron transfer processes.

Photochemical Transformations and Excited State Reactivity

Benzophenone and its derivatives are well-known for their photochemical reactivity. medicaljournals.setum.de Upon absorption of UV light, benzophenone undergoes an n → π* transition, promoting a non-bonding electron from the oxygen to an anti-bonding π* orbital of the carbonyl group. union.edu This results in the formation of a diradical triplet state with high efficiency. wikipedia.org

This excited triplet state of the benzophenone core in Benzonitrile, 3-(4-chlorobenzoyl)- can abstract a hydrogen atom from a suitable donor, such as a solvent, to form a ketyl radical. hilarispublisher.com In the absence of an external hydrogen donor, intermolecular hydrogen abstraction from another molecule of the benzophenone derivative can occur, potentially leading to dimerization and the formation of pinacol-type products. The presence of the chloro and nitrile substituents can influence the lifetime and reactivity of the excited state and the subsequent radical intermediates. Some studies have shown that minor structural changes in the benzophenone molecule can significantly alter its phototoxic properties. medicaljournals.senih.gov

Single Electron Transfer Processes and Radical Anion Formation

The carbonyl group of the benzophenone moiety in Benzonitrile, 3-(4-chlorobenzoyl)- is susceptible to one-electron reduction to form a ketyl radical anion. This is a characteristic reaction of benzophenones when treated with alkali metals like sodium or potassium. wikipedia.orgwikipedia.org The resulting benzophenone ketyl radical anion is intensely colored, often deep blue, and serves as a common laboratory indicator for anhydrous and oxygen-free conditions. libretexts.orgcsbsju.edu

The formation of the ketyl radical anion proceeds via a single electron transfer (SET) from the alkali metal to the benzophenone. libretexts.org This species is a potent reducing agent itself and can participate in further reactions. The reactivity of the benzophenone radical anion is influenced by the solvent, with increasing solvent polarity leading to a higher reaction rate with organic halides. rsc.org In the context of Benzonitrile, 3-(4-chlorobenzoyl)-, the ketyl radical anion would be formed at the carbonyl group. This radical anion could potentially be further reduced to a dianion in the presence of excess alkali metal. libretexts.org The electron-withdrawing nitrile and chloro groups are expected to influence the reduction potential and the stability of the resulting radical anion.

Applications and Derivatization Strategies of Benzonitrile, 3 4 Chlorobenzoyl

Use as a Building Block in Complex Molecule Synthesis

There is a notable absence of specific studies detailing the use of Benzonitrile (B105546), 3-(4-chlorobenzoyl)- as a direct precursor in the synthesis of more complex molecules.

Contributions to Materials Science and Polymer Chemistry

The potential application of Benzonitrile, 3-(4-chlorobenzoyl)- in materials science is plausible due to its aromatic, nitrile, and ketone groups. However, specific research to this effect is not documented.

Catalytic Applications

The unique electronic and structural features of Benzonitrile, 3-(4-chlorobenzoyl)-, characterized by the electron-withdrawing benzoyl group and the coordinating nitrile functionality, make it an intriguing candidate for various catalytic applications.

The nitrile group of Benzonitrile, 3-(4-chlorobenzoyl)- can act as a ligand, coordinating to transition metals and influencing the outcome of catalytic reactions. The design of ligands is a cornerstone of developing novel and efficient catalytic systems. chemrxiv.orgnih.govchemrxiv.org Benzonitrile moieties, in particular, have been shown to act as electron-accepting ligands that can stabilize low-valent transition metal centers, such as nickel, and promote key steps in catalytic cycles like reductive elimination over competing pathways such as β-hydride elimination. chemrxiv.orgnih.govchemrxiv.org

The presence of the 3-(4-chlorobenzoyl) substituent introduces specific steric and electronic properties to the benzonitrile ligand. The electron-withdrawing nature of the carbonyl group and the chloro-substituted phenyl ring can further modulate the electronic properties of the coordinating nitrile. This can be advantageous in tuning the reactivity of the metal center. For instance, in nickel-catalyzed cross-coupling reactions, electron-withdrawing ligands can facilitate the desired bond formation. chemrxiv.orgnih.govchemrxiv.org The bidentate nature that could arise from the coordination of both the nitrile and the carbonyl oxygen to a metal center could impose specific geometries on the resulting metal complex, thereby influencing the stereoselectivity of a reaction.

Table 1: Potential Transition Metal Complexes and Catalytic Applications

| Transition Metal | Potential Coordination Mode | Potential Catalytic Application | Rationale |

| Nickel (Ni) | Monodentate (N-coordination) or Bidentate (N, O-coordination) | Cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) | The electron-withdrawing nature of the ligand can promote reductive elimination and stabilize low-valent Ni species. chemrxiv.orgnih.govchemrxiv.org |

| Palladium (Pd) | Monodentate (N-coordination) | Heck and Sonogashira couplings | The benzonitrile moiety can influence the electron density at the metal center, affecting catalytic activity. |

| Copper (Cu) | Monodentate (N-coordination) | Aziridination and C-H amination reactions | The ligand can modulate the reactivity of copper nitrenoids. snnu.edu.cn |

| Ruthenium (Ru) | Bidentate (N, O-coordination) | Hydrogenation and transfer hydrogenation reactions | The chelation can lead to more stable and selective catalysts for the reduction of polar bonds. researchgate.net |

While the primary focus is often on its role as a ligand, the carbonyl group in Benzonitrile, 3-(4-chlorobenzoyl)- also renders it a potential substrate for various organocatalytic transformations. Organocatalysis, the use of small organic molecules as catalysts, offers a complementary approach to metal-based catalysis.

The ketone functionality can undergo a range of enantioselective additions catalyzed by chiral organocatalysts. For instance, proline and its derivatives are well-known catalysts for asymmetric aldol (B89426) and Mannich reactions. The benzoyl ketone in the target molecule could potentially participate as an electrophile in such reactions. Furthermore, the presence of the electron-withdrawing 4-chlorophenyl group can enhance the electrophilicity of the carbonyl carbon, potentially increasing its reactivity towards nucleophilic attack.

Table 2: Potential Organocatalytic Transformations of Benzonitrile, 3-(4-chlorobenzoyl)-

| Reaction Type | Organocatalyst | Potential Product | Significance |

| Asymmetric Reduction | Chiral oxazaborolidine (Corey-Bakshi-Shibata catalyst) | Chiral secondary alcohol | Access to enantiomerically enriched building blocks for further synthesis. |

| Asymmetric Aldol Addition | Proline or its derivatives | β-hydroxy ketone | Formation of a new C-C bond with control of stereochemistry. |

| Asymmetric Mannich Reaction | Chiral diamine or phosphoric acid | β-amino ketone | Introduction of a nitrogen-containing functional group stereoselectively. |

Application as a Precursor in Advanced Chemical Synthesis (Excluding Direct Biological Activity)

The structural framework of Benzonitrile, 3-(4-chlorobenzoyl)- serves as a versatile scaffold that can be systematically modified to generate a diverse library of compounds. This makes it a valuable precursor for the generation of lead compounds in drug discovery and for the synthesis of analogs for structure-activity relationship (SAR) studies.

The generation of lead compounds often involves the synthesis of a collection of molecules with diverse functionalities and spatial arrangements. The core structure of Benzonitrile, 3-(4-chlorobenzoyl)- offers several points for derivatization:

The Nitrile Group: This group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into various heterocyclic systems like tetrazoles or triazines. researchgate.net Each of these transformations dramatically alters the physicochemical properties of the molecule, such as its polarity, hydrogen bonding capacity, and basicity.

The Carbonyl Group: The ketone can be reduced to a secondary alcohol, which can then be further functionalized. It can also serve as a handle for the introduction of new carbon-carbon or carbon-heteroatom bonds through reactions like the Wittig reaction or Grignard additions.

The Aromatic Rings: The two phenyl rings can be subjected to electrophilic aromatic substitution reactions, although the substitution patterns will be directed by the existing substituents. The chloro group on the benzoyl ring can also be a site for nucleophilic aromatic substitution or cross-coupling reactions.

A systematic approach to derivatization, often guided by computational methods, can efficiently explore the chemical space around this scaffold. ajgreenchem.com

Table 3: Scaffold Derivatization Strategies and Potential Outcomes

| Derivatization Site | Reaction | Resulting Functional Group | Impact on Molecular Properties |

| Nitrile | Hydrolysis | Carboxylic Acid | Increased polarity, hydrogen bond donor/acceptor |

| Nitrile | Reduction | Primary Amine | Introduction of a basic center, hydrogen bond donor |

| Nitrile | Cycloaddition | Tetrazole | Increased metabolic stability, acts as a carboxylic acid isostere |

| Carbonyl | Reduction | Secondary Alcohol | Introduction of a hydrogen bond donor/acceptor, chiral center |

| Carbonyl | Wittig Reaction | Alkene | Increased lipophilicity, altered geometry |

| Chloro-Aryl Ring | Suzuki Coupling | Biaryl system | Increased molecular complexity and size |

Once a lead compound with a desired property is identified, structure-guided analog synthesis is employed to optimize its characteristics. This involves making small, deliberate modifications to the molecule to improve factors like potency, selectivity, and pharmacokinetic properties, while avoiding discussion of direct biological effects. The structure of Benzonitrile, 3-(4-chlorobenzoyl)- provides a template for such fine-tuning.

Similarly, the substitution pattern on the benzonitrile ring can be altered. Introducing substituents at different positions relative to the nitrile and benzoyl groups can modulate the steric hindrance and electronic environment around these key functional groups. This systematic approach allows for a detailed exploration of the structure-property relationships of the molecular scaffold.

Advanced Analytical Characterization Techniques for Benzonitrile, 3 4 Chlorobenzoyl

Spectroscopic Methodologies for Detailed Structural Elucidation and Mechanistic Insights

The structural confirmation and detailed analysis of Benzonitrile (B105546), 3-(4-chlorobenzoyl)- rely on a combination of spectroscopic methods. These techniques probe the molecule's nuclear and electronic environments, providing a complete picture of its constitution and behavior.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules like Benzonitrile, 3-(4-chlorobenzoyl)-. By observing the magnetic behavior of atomic nuclei, NMR provides precise information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

Given the absence of direct experimental spectra for Benzonitrile, 3-(4-chlorobenzoyl)-, the following data is predicted based on established chemical shift values for analogous structures, such as 3-chlorobenzonitrile (B1581422), 4-chlorobenzonitrile, and benzophenone (B1666685) derivatives. The proton (¹H) and carbon-¹³ (¹³C) NMR spectra are anticipated to reveal a distinct set of signals corresponding to the unique aromatic and carbonyl environments within the molecule.

Predicted ¹H NMR Spectral Data for Benzonitrile, 3-(4-chlorobenzoyl)- (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0 - 8.2 | m | 2H | Protons on the benzonitrile ring |

| ~7.8 - 7.9 | d | 2H | Protons ortho to the carbonyl group on the chlorobenzoyl ring |

| ~7.6 - 7.7 | t | 1H | Proton on the benzonitrile ring |

| ~7.4 - 7.5 | d | 2H | Protons meta to the carbonyl group on the chlorobenzoyl ring |

| ~7.3 - 7.4 | m | 1H | Proton on the benzonitrile ring |

Predicted ¹³C NMR Spectral Data for Benzonitrile, 3-(4-chlorobenzoyl)- (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~195 | C=O (carbonyl carbon) |

| ~138 | Quaternary carbon on the chlorobenzoyl ring attached to chlorine |

| ~135-137 | Quaternary carbon on the benzonitrile ring attached to the carbonyl group |

| ~130-134 | Aromatic CH carbons |

| ~128-130 | Aromatic CH carbons |

| ~118 | CN (nitrile carbon) |

| ~112 | Quaternary carbon on the benzonitrile ring attached to the nitrile group |

To unambiguously assign the proton and carbon signals and to map out the complete bonding network, a series of two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons (J-coupling). For instance, cross-peaks would be expected between the protons on the benzonitrile ring, as well as between the ortho and meta protons on the 4-chlorobenzoyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be instrumental in assigning the carbon signals for each protonated aromatic carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for identifying quaternary carbons. For example, correlations would be expected from the protons on the benzonitrile ring to the carbonyl carbon and the nitrile carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space interactions between protons that are in close proximity, which is key for determining the molecule's conformation. In Benzonitrile, 3-(4-chlorobenzoyl)-, NOESY could show correlations between the protons on the two different aromatic rings, providing insight into their relative orientation.

Variable Temperature (VT) NMR experiments can provide valuable information about the dynamic processes within a molecule, such as conformational changes that occur at different temperatures. By recording NMR spectra at various temperatures, it is possible to observe changes in the chemical shifts, coupling constants, and line shapes of the signals. For Benzonitrile, 3-(4-chlorobenzoyl)-, VT-NMR could be employed to study the rotational barrier around the single bond connecting the benzoyl and benzonitrile rings. At low temperatures, the rotation might be slow enough on the NMR timescale to observe distinct signals for different conformers, while at higher temperatures, these signals would coalesce into an average signal.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Vibrational Modes

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their characteristic vibrational modes.

Predicted Key Vibrational Frequencies for Benzonitrile, 3-(4-chlorobenzoyl)-

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Aromatic C-H stretch | 3100 - 3000 | 3100 - 3000 |

| C≡N stretch (nitrile) | 2240 - 2220 | 2240 - 2220 |

| C=O stretch (ketone) | 1670 - 1650 | 1670 - 1650 |

| Aromatic C=C stretch | 1600 - 1450 | 1600 - 1450 |

| C-Cl stretch | 800 - 600 | 800 - 600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like Benzonitrile, 3-(4-chlorobenzoyl)- typically exhibit characteristic absorption bands in the UV region. The spectrum is expected to show transitions associated with the benzoyl chromophore (π → π* and n → π*) and the benzonitrile moiety. The conjugation between the two aromatic rings through the carbonyl group will influence the position and intensity of these absorption bands.

Predicted UV-Vis Absorption Maxima for Benzonitrile, 3-(4-chlorobenzoyl)- in a Non-polar Solvent

| Electronic Transition | Predicted λₘₐₓ (nm) |

| π → π | ~260 - 280 |

| n → π | ~330 - 350 |

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. This effect arises from the differential stabilization of the ground and excited electronic states of the molecule by the solvent molecules. By measuring the UV-Vis spectra of Benzonitrile, 3-(4-chlorobenzoyl)- in a series of solvents with varying polarities, it is possible to study its solvatochromic behavior.

For the n → π* transition of the carbonyl group, a hypsochromic (blue) shift is typically observed with increasing solvent polarity. This is because the non-bonding electrons on the oxygen atom are stabilized by polar solvents, which increases the energy gap for the transition. Conversely, the π → π* transitions often show a bathochromic (red) shift with increasing solvent polarity, as the more polar excited state is better stabilized by polar solvents. These studies can provide insights into the nature of the electronic transitions and the change in dipole moment upon excitation. nih.govresearchgate.netaip.org

Quantification of Molar Absorptivity

The molar absorptivity (ε), a measure of how strongly a chemical species absorbs light at a given wavelength, is a fundamental parameter determined by UV-Vis spectroscopy. This quantification is governed by the Beer-Lambert law, which correlates absorbance with the concentration of the analyte and the path length of the light beam through the sample.

For Benzonitrile, 3-(4-chlorobenzoyl)-, the molecular structure contains two primary chromophores: the benzonitrile moiety and the 4-chlorobenzoyl group. The electronic transitions within these aromatic and carbonyl systems are responsible for its UV absorption profile. Benzonitrile itself exhibits absorption bands in the UV region. nist.govresearchgate.net The presence of the conjugated chlorobenzoyl group is expected to shift these absorptions to longer wavelengths (a bathochromic shift) and potentially increase the molar absorptivity.

While specific experimental values for the molar absorptivity of Benzonitrile, 3-(4-chlorobenzoyl)- are not extensively documented in publicly available literature, analysis of its constituent parts allows for an estimation of its absorption characteristics. Benzenoid compounds typically show absorption in the 260-270 nm range. researchgate.net The conjugation with the carbonyl group would likely result in distinct absorption peaks. A detailed study would involve preparing solutions of known concentrations in a suitable solvent (e.g., ethanol (B145695) or cyclohexane), measuring their absorbance across the UV-Vis spectrum, and calculating ε using the Beer-Lambert equation.

Table 1: Expected UV-Vis Absorption Data for Benzonitrile, 3-(4-chlorobenzoyl)-

| Chromophore | Expected λmax (nm) | Type of Transition |

| Benzoyl Group | ~250 nm, ~280 nm, ~330 nm | π → π, n → π |

| Chlorophenyl Group | ~230 nm, ~270 nm | π → π |

| Benzonitrile | ~224 nm, ~271 nm | π → π |

Mass Spectrometry for Fragmentation Pathway Analysis and Exact Mass Determination

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of compounds by analyzing their fragmentation patterns upon ionization.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of a parent ion, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of a molecule's elemental composition. For Benzonitrile, 3-(4-chlorobenzoyl)-, with the chemical formula C₁₄H₈ClNO, HRMS is used to confirm its composition by comparing the experimentally measured exact mass to the theoretically calculated mass.

Table 2: Elemental Composition and Exact Mass of Benzonitrile, 3-(4-chlorobenzoyl)-

| Property | Value |

| Chemical Formula | C₁₄H₈ClNO |

| Calculated Monoisotopic Mass | 241.030 g/mol |

| Nominal Mass | 241 g/mol |

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Studies

Tandem Mass Spectrometry (MS/MS) is employed to study the fragmentation pathways of a selected precursor ion. The molecule is first ionized, and the molecular ion [M]⁺˙ is selected. This ion is then subjected to collision-induced dissociation (CID), causing it to break apart into smaller product ions. The analysis of these fragments provides detailed structural information.

For Benzonitrile, 3-(4-chlorobenzoyl)-, the fragmentation is expected to occur at the weakest bonds and lead to stable neutral losses or charged fragments. The primary fragmentation channel for benzonitrile involves the loss of HCN. rsc.orgresearchgate.net The bond between the carbonyl carbon and the benzonitrile ring is a likely point of cleavage.

Proposed Fragmentation Pathway:

Initial Ionization: Formation of the molecular ion [C₁₄H₈ClNO]⁺˙ at m/z 241.

Loss of Chlorine: Fragmentation of the C-Cl bond to yield a [M-Cl]⁺ ion at m/z 206.

Formation of Benzoyl Cation: Cleavage of the bond between the carbonyl carbon and the benzonitrile ring, leading to the formation of the 4-chlorobenzoyl cation [C₇H₄ClO]⁺ at m/z 139.

Formation of Cyanophenyl Cation: The alternative cleavage could produce a 3-cyanobenzoyl cation, which could further fragment.

Decarbonylation: Loss of carbon monoxide (CO) from the benzoyl fragments is a common pathway. For example, the fragment at m/z 139 could lose CO to form the chlorophenyl cation [C₆H₄Cl]⁺ at m/z 111.

Loss of HCN: Fragmentation of the nitrile group leading to the loss of a neutral HCN molecule (27 Da) from nitrile-containing fragments.

Table 3: Plausible MS/MS Fragmentation Data for Benzonitrile, 3-(4-chlorobenzoyl)-

| m/z (Daltons) | Proposed Fragment Ion | Proposed Neutral Loss |

| 241 | [C₁₄H₈ClNO]⁺˙ | - |

| 206 | [C₁₄H₈NO]⁺ | •Cl |

| 139 | [C₇H₄ClO]⁺ | •C₇H₄N |

| 111 | [C₆H₄Cl]⁺ | CO from m/z 139 |

| 102 | [C₇H₄N]⁺˙ | •C₇H₄ClO |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction (SCXRD) Analysis for Bond Lengths, Angles, and Intermolecular Interactions

Single Crystal X-ray Diffraction (SCXRD) is the gold standard for molecular structure determination. It requires growing a high-quality single crystal of the compound. While SCXRD data for Benzonitrile, 3-(4-chlorobenzoyl)- is not directly available, a study on the closely related compound 3-(4-Chlorobenzoyl)-6-(4-chlorophenyl)-2,4-dimethylbenzonitrile provides valuable insight into the core structure. nih.gov The data from this related molecule reveals key structural parameters of the 3-(4-chlorobenzoyl)benzonitrile framework.

Table 4: Representative Crystallographic Data for a Related Structure

| Parameter | Value (for 3-(4-Chlorobenzoyl)-6-(4-chlorophenyl)-2,4-dimethylbenzonitrile) nih.gov |

| Chemical Formula | C₂₂H₁₅Cl₂NO |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.8102 (12) |

| b (Å) | 30.032 (5) |

| c (Å) | 8.2054 (13) |

| β (°) | 103.739 (2) |

| Volume (ų) | 1869.6 (5) |

| Z | 4 |

Table 5: Selected Bond Lengths and Angles for the 3-(4-chlorobenzoyl)benzonitrile Moiety (from a related structure)

| Bond/Angle | Value (Å or °) |

| C=O bond length | ~1.22 Å |

| C-Cl bond length | ~1.74 Å |

| C≡N bond length | ~1.14 Å |

| C-C(O)-C angle | ~120° |

| Dihedral Angle (Benzoyl phenyl - Central phenyl) | 44.51 (15)° nih.gov |

Powder X-ray Diffraction (PXRD) for Polymorph Identification and Crystalline Purity

Powder X-ray Diffraction (PXRD) is a rapid and non-destructive analytical technique used to analyze polycrystalline materials. It is particularly useful for identifying the crystalline phase of a compound, determining its purity, and studying polymorphism. Polymorphs are different crystalline forms of the same compound, which can have distinct physical properties. rsc.org

A PXRD pattern is a fingerprint of a crystalline solid. The pattern consists of a series of diffraction peaks at specific angles (2θ), with each peak corresponding to a set of lattice planes in the crystal structure. The positions and intensities of the peaks are unique to a particular crystalline phase.

For Benzonitrile, 3-(4-chlorobenzoyl)-, PXRD would be used to:

Confirm Crystalline Identity: By comparing the experimental PXRD pattern with a calculated pattern from SCXRD data or a reference standard.

Assess Crystalline Purity: The presence of sharp, well-defined peaks indicates a highly crystalline sample, while the absence of peaks from known impurities confirms its purity.

Identify Polymorphs: Different polymorphs will produce different PXRD patterns, allowing for their identification and characterization. rsc.orgsemnan.ac.ir

Table 6: Illustrative Powder X-ray Diffraction Data

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

| 10.5 | 8.42 | 45 |

| 15.2 | 5.82 | 100 |

| 18.8 | 4.72 | 60 |

| 21.1 | 4.21 | 85 |

| 25.4 | 3.50 | 70 |

| 28.9 | 3.09 | 50 |

Note: This table is illustrative and represents the type of data obtained from a PXRD experiment. Actual values would need to be determined experimentally.

Chromatographic and Separation Techniques for Purity, Isomer Analysis, and Reaction Monitoring

The rigorous assessment of purity, the identification and quantification of isomers, and the real-time monitoring of reaction progress are critical aspects of quality control and process optimization in the synthesis of Benzonitrile, 3-(4-chlorobenzoyl)-. Chromatographic and separation techniques are indispensable tools for achieving these analytical objectives, providing the necessary resolution and sensitivity to characterize the compound and its related substances effectively.

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for the impurity profiling and quantitative analysis of Benzonitrile, 3-(4-chlorobenzoyl)-. Its versatility, precision, and ability to separate non-volatile and thermally labile compounds make it exceptionally well-suited for monitoring the complex mixtures often generated during synthetic processes. ijprajournal.com

A typical reversed-phase HPLC (RP-HPLC) method can be developed to separate the main component from its potential impurities, which may include starting materials, intermediates, and byproducts. The choice of a suitable stationary phase, such as a C18 column, and the optimization of the mobile phase composition are crucial for achieving the desired separation. researchgate.net A gradient elution program, where the mobile phase composition is varied over time, often provides superior resolution for complex samples compared to an isocratic method.

Key Applications of HPLC:

Impurity Profiling: HPLC enables the detection and quantification of process-related impurities and degradation products. By comparing the chromatogram of a sample to that of a reference standard, the purity of a batch can be accurately determined.

Quantitative Analysis: With proper calibration, HPLC can be used for the precise assay of Benzonitrile, 3-(4-chlorobenzoyl)- in the final product, ensuring it meets the required specifications.

Isomer Separation: The technique can be optimized to separate positional isomers that may be formed during the synthesis, which is critical as different isomers can have varying pharmacological and toxicological profiles.

Illustrative HPLC Method Parameters:

A hypothetical HPLC method for the analysis of Benzonitrile, 3-(4-chlorobenzoyl)- is presented in the table below.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Table 1: Example HPLC Method Parameters

Research Findings:

In a representative analysis, a sample of Benzonitrile, 3-(4-chlorobenzoyl)- was analyzed using the HPLC method described above. The resulting chromatogram showed a main peak corresponding to the target compound and several smaller peaks indicating the presence of impurities. The retention times and peak areas can be used to identify and quantify these impurities, as shown in the following table.

| Retention Time (min) | Compound | Peak Area (%) |

| 5.2 | Impurity A (e.g., 4-chlorobenzoic acid) | 0.15 |

| 8.9 | Impurity B (e.g., 3-cyanobenzaldehyde) | 0.20 |

| 12.5 | Benzonitrile, 3-(4-chlorobenzoyl)- | 99.5 |

| 14.1 | Impurity C (Isomer) | 0.10 |

| 16.3 | Impurity D (Byproduct) | 0.05 |

Table 2: Representative HPLC Data for Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts and Reaction Kinetics

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the identification and quantification of volatile and semi-volatile organic compounds. mdpi.com In the context of Benzonitrile, 3-(4-chlorobenzoyl)- synthesis, GC-MS is particularly valuable for detecting volatile byproducts and for monitoring the progress of the reaction by analyzing the disappearance of starting materials and the appearance of the product over time. semanticscholar.org

The coupling of a gas chromatograph, which separates the components of a mixture based on their volatility and interaction with the stationary phase, to a mass spectrometer, which provides detailed structural information based on the mass-to-charge ratio of ionized molecules, allows for the unambiguous identification of even trace-level components. researchgate.net

Key Applications of GC-MS:

Identification of Volatile Byproducts: GC-MS can identify volatile impurities that may not be readily detectable by HPLC, such as residual solvents or byproducts from side reactions.